2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide
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Description
2-chloro-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18ClN3O3S and its molecular weight is 367.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
Research has been focused on synthesizing novel derivatives of benzenesulfonamide with potential anticancer activity. For instance, a study by Sławiński et al. (2012) developed a series of benzenesulfonamide derivatives with significant activity against various human tumor cell lines, highlighting the compound's role in synthesizing potential therapeutic agents (Sławiński et al., 2012).
Anticancer Activity
Derivatives of benzenesulfonamide have shown promising results in anticancer research. Żołnowska et al. (2016) synthesized novel derivatives that exhibited cytotoxic activity against human cancer cell lines, including HCT-116, HeLa, and MCF-7, with some compounds inducing apoptosis in these cells, indicating potential as anticancer agents (Żołnowska et al., 2016).
Antimicrobial Activity
Research has also explored the antimicrobial properties of benzenesulfonamide derivatives. A study by Sarvaiya et al. (2019) evaluated the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, indicating the potential of benzenesulfonamide derivatives in developing new antimicrobial agents (Sarvaiya et al., 2019).
Properties
IUPAC Name |
2-chloro-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c17-13-6-2-4-8-15(13)24(22,23)18-9-10-20-16(21)11-12-5-1-3-7-14(12)19-20/h2,4,6,8,11,18H,1,3,5,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSYPFZXQNUQAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.